An In-Depth Technical Guide to the Chemical Properties of 5-Isopropyl-2-methylaniline
An In-Depth Technical Guide to the Chemical Properties of 5-Isopropyl-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Isopropyl-2-methylaniline, also known as 2-amino-p-cymene or carvacrylamine, is an aromatic amine with significant potential in advanced material science and as a scaffold in medicinal chemistry. Its molecular structure, featuring an aniline core substituted with a methyl and an isopropyl group, imparts a unique combination of reactivity, steric hindrance, and electronic properties. This guide provides a comprehensive overview of its chemical properties, including its physical characteristics, spectral data, reactivity, and biological significance, to support its application in research and development. The compound is noted for being a clear, colorless to yellow liquid that is sensitive to air and should be stored accordingly.[1]
Physicochemical Properties
The physicochemical properties of 5-Isopropyl-2-methylaniline are fundamental to its handling, purification, and application. While experimentally determined values for some properties are not widely published, predicted data provides useful estimates.
| Property | Value | Source |
| CAS Number | 2051-53-8 | [1][2] |
| Molecular Formula | C₁₀H₁₅N | [1][2] |
| Molecular Weight | 149.24 g/mol | [1] |
| IUPAC Name | 5-isopropyl-2-methylaniline | |
| Synonyms | 2-Amino-p-cymene, Carvacrylamine, 2-Methyl-5-isopropylaniline | [3] |
| Appearance | Clear, colorless to yellow liquid | [1] |
| Boiling Point | 241.1 ± 9.0 °C (Predicted) | [4] |
| Melting Point | Not available | [2] |
| Density | 0.944 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in organic solvents such as methanol. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of 5-Isopropyl-2-methylaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of 5-Isopropyl-2-methylaniline exhibits characteristic signals for the aromatic, amine, isopropyl, and methyl protons. The aromatic protons typically appear as multiplets in the downfield region. The amine protons often present as a broad singlet. The methyl group attached to the ring shows a singlet, while the isopropyl group gives a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups.[1]
¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom. Aromatic carbons resonate in the range of δ 115–150 ppm. The carbons of the isopropyl group appear in the upfield region, with the methine carbon around δ 34 ppm and the methyl carbons around δ 24 ppm. The methyl group attached to the aromatic ring also resonates in the upfield region.[1]
| Assignment | ¹H NMR Chemical Shift (ppm, predicted) | ¹³C NMR Chemical Shift (ppm, predicted) |
| Aromatic CH | 6.5 - 7.2 (m) | 115 - 130 |
| Amine NH₂ | Variable (br s) | - |
| Isopropyl CH | ~3.0 (septet) | ~34 |
| Isopropyl (CH₃)₂ | ~1.2 (d) | ~24 |
| Aromatic C-NH₂ | - | ~145 |
| Aromatic C-isopropyl | - | ~148 |
| Aromatic C-CH₃ | - | ~125-130 |
| Methyl Ar-CH₃ | ~2.2 (s) | ~16-18 |
Infrared (IR) Spectroscopy
The IR spectrum of 5-Isopropyl-2-methylaniline displays characteristic absorption bands that confirm the presence of its functional groups. The primary amine (-NH₂) group exhibits two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching bands appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and isopropyl groups are observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of 5-Isopropyl-2-methylaniline would show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (149.24). A common fragmentation pattern involves the loss of a methyl group from the isopropyl substituent, leading to a prominent peak at m/z 134. Another significant fragmentation is the loss of the entire isopropyl group, resulting in a peak at m/z 106.[1]
Chemical Reactivity
The chemical reactivity of 5-Isopropyl-2-methylaniline is primarily dictated by the electron-donating amino group and the alkyl substituents on the aromatic ring.
Electrophilic Aromatic Substitution
The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions.[1] However, the substitution pattern of 5-Isopropyl-2-methylaniline, with a methyl group at the 2-position and an isopropyl group at the 5-position, introduces steric hindrance that influences the regioselectivity of these reactions.
-
Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) are expected to proceed readily, with substitution likely occurring at the positions activated by the amino group and not blocked by existing substituents.
-
Nitration and Sulfonation: These reactions typically require acidic conditions. The basic amino group can be protonated, forming an anilinium ion which is a deactivating, meta-directing group. This can lead to a mixture of products or require protection of the amino group.
Reactions of the Amino Group
The primary amino group can undergo a variety of reactions:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures to form a diazonium salt.[6][7] This intermediate is highly versatile and can be used to introduce a wide range of substituents onto the aromatic ring through Sandmeyer and related reactions.
Experimental Protocols
Synthesis
A plausible synthetic route involves the nitration of p-cymene followed by the reduction of the resulting nitro-p-cymene.
Workflow for a potential synthesis of 5-Isopropyl-2-methylaniline:
Caption: Synthetic pathway for 5-Isopropyl-2-methylaniline.
Purification
Purification of 5-Isopropyl-2-methylaniline, a liquid, can be achieved through standard laboratory techniques.
-
Vacuum Distillation: This is a common method for purifying liquid anilines, which often have high boiling points and can decompose at atmospheric pressure. The process involves heating the liquid under reduced pressure, causing it to boil at a lower temperature.
-
Column Chromatography: For smaller scales or to remove impurities with different polarities, column chromatography using silica gel is effective. A non-polar eluent, such as a hexane/ethyl acetate mixture, is typically used.[1]
General Workflow for Purification:
Caption: Purification workflow for 5-Isopropyl-2-methylaniline.
Biological Activity and Relevance in Drug Development
Substituted anilines are a prominent class of compounds in medicinal chemistry, often serving as key building blocks for targeted therapies.
Kinase Inhibition
The substituted aniline scaffold is a well-established pharmacophore in the design of kinase inhibitors. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Substituted anilines have been successfully incorporated into inhibitors of various kinases, including:
-
Mer and c-Met kinases
-
Phosphoinositide-dependent kinase 1 (PDK1)
-
Src kinase
General Signaling Pathway for Kinase Inhibition:
Caption: Kinase inhibition by substituted anilines.
Studies on 5-Isopropyl-2-methylaniline
Specific studies on 5-Isopropyl-2-methylaniline have revealed some biological activities:
-
Antiproliferative Effects: This compound has demonstrated the ability to induce apoptosis (programmed cell death) and inhibit the growth of tumor cells in human fibroblasts and colorectal carcinoma cells. The proposed mechanism involves the compound binding to DNA, thereby inhibiting RNA and protein synthesis.
-
Enzyme Inhibition: While synthesized as a potential inhibitor of Mycobacterium tuberculosis chorismate mutase, 5-isopropyl-2-methylaniline was found to be inactive, providing valuable structure-activity relationship (SAR) data for the development of other inhibitors.
Safety and Toxicology
5-Isopropyl-2-methylaniline is classified as a hazardous substance.
-
Hazard Statements: It is known to cause skin and serious eye irritation.[1]
-
Toxicity: While specific comprehensive toxicity data for 5-Isopropyl-2-methylaniline is limited, its bisaniline precursor, 4,4′-methylenebis-(5-isopropyl-2-methylaniline), has been shown to be non-mutagenic in Ames tests and exhibits low acute and aquatic toxicity.[1] However, it is important to note that many substituted anilines are known to have toxic and carcinogenic properties. For example, 2,4,5-trimethylaniline has been shown to be carcinogenic in animal studies.[8][9] Therefore, appropriate personal protective equipment should be used when handling this compound.
Conclusion
5-Isopropyl-2-methylaniline is a versatile chemical with promising applications in both materials science and medicinal chemistry. Its unique substitution pattern provides a balance of reactivity and steric influence that can be exploited in the design of new polymers and bioactive molecules. While further research is needed to fully characterize its physical properties and biological activity, this guide provides a solid foundation for researchers and drug development professionals interested in utilizing this compound in their work.
References
- 1. 5-Isopropyl-2-methylaniline|CAS 2051-53-8|RUO [benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2-Amino-p-cymene | C10H15N | CID 137414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-isopropyl-5-methyl-aniline | 2437-39-0 [m.chemicalbook.com]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. CN101492378A - Improvement for production process for isopropyl aniline - Google Patents [patents.google.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. oehha.ca.gov [oehha.ca.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
